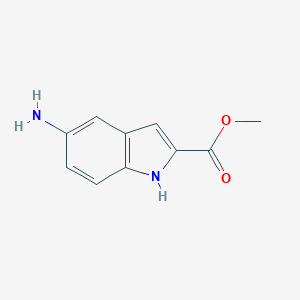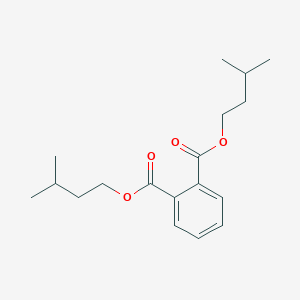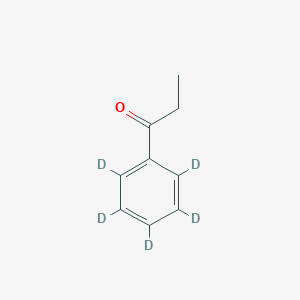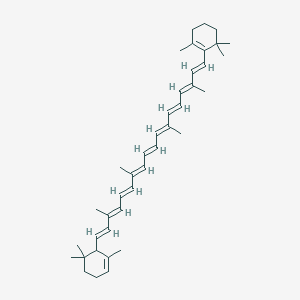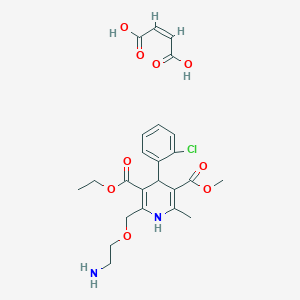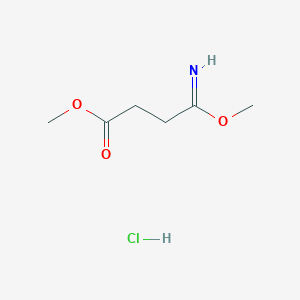
Methyl 4-imino-4-methoxybutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-imino-4-methoxybutanoate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as L-NIO HCl and is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a crucial role in several physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. Therefore, the inhibition of NOS by L-NIO HCl has been studied extensively for its therapeutic potential in various diseases.
Wirkmechanismus
L-NIO HCl inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation.
Biochemische Und Physiologische Effekte
The inhibition of NOS by L-NIO HCl has several biochemical and physiological effects. The reduction in NO production leads to decreased vasodilation, which can result in increased blood pressure. Additionally, the inhibition of NOS can affect neurotransmission, leading to altered cognitive and behavioral responses. Finally, the reduction in NO production can result in decreased inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
L-NIO HCl has several advantages as a research tool. It is a potent and specific inhibitor of NOS, allowing for the selective inhibition of NO production. Additionally, L-NIO HCl has been extensively studied in animal models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to the use of L-NIO HCl in lab experiments. The inhibition of NOS can have several downstream effects, making it difficult to isolate the specific effects of L-NIO HCl. Additionally, the use of L-NIO HCl in human studies is limited due to its potential side effects, such as increased blood pressure.
Zukünftige Richtungen
There are several future directions for the study of L-NIO HCl. One potential direction is the development of more potent and specific NOS inhibitors. Additionally, the use of L-NIO HCl in combination with other therapies, such as chemotherapy, could enhance its therapeutic potential in cancer treatment. Finally, the study of L-NIO HCl in human trials could provide valuable information on its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, L-NIO HCl is a potent and specific inhibitor of NOS that has potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation. While there are limitations to the use of L-NIO HCl in lab experiments, its potential therapeutic benefits make it an important research tool. Further studies are needed to fully understand the therapeutic potential of L-NIO HCl and to develop more potent and specific NOS inhibitors.
Synthesemethoden
The synthesis of L-NIO HCl involves the reaction of ethyl 4-imino-4-methoxybutanoate with hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for industrial applications.
Wissenschaftliche Forschungsanwendungen
L-NIO HCl has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has been shown to be effective in reducing inflammation, oxidative stress, and tissue damage in animal models of sepsis, arthritis, and ischemia-reperfusion injury. Furthermore, L-NIO HCl has been studied for its potential use in cancer therapy, where it can inhibit angiogenesis and tumor growth.
Eigenschaften
CAS-Nummer |
52070-12-9 |
|---|---|
Produktname |
Methyl 4-imino-4-methoxybutanoate hydrochloride |
Molekularformel |
C6H12ClNO3 |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
methyl 4-imino-4-methoxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(7)3-4-6(8)10-2;/h7H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
SJICYMPYOSWMQQ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCC(=O)OC.Cl |
Kanonische SMILES |
COC(=N)CCC(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



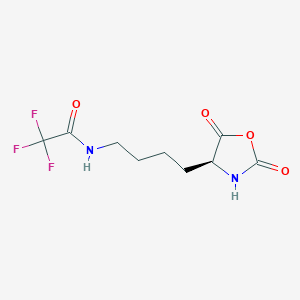
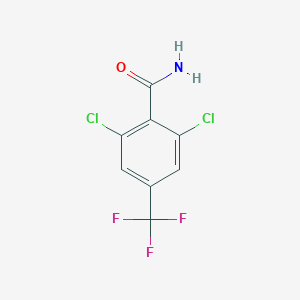
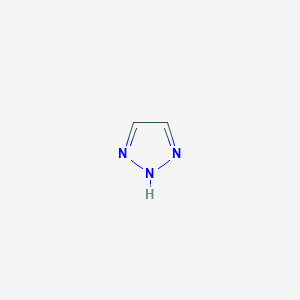
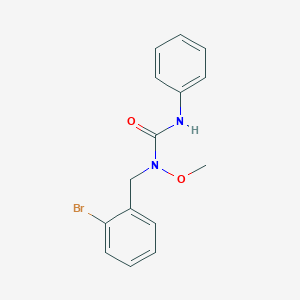
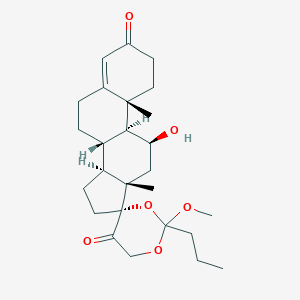
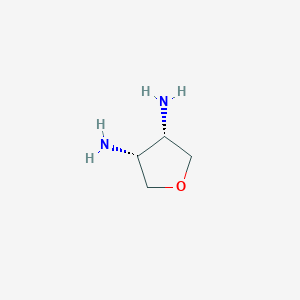
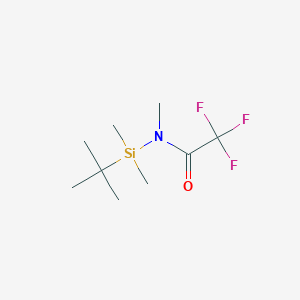
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
